molecular formula C16H24N2O2 B13154485 tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B13154485
M. Wt: 276.37 g/mol
InChI Key: GXUWHJXXIAFHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups onto the benzodiazepine ring.

Scientific Research Applications

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.

    Biology: It is used in studies to understand the structure-activity relationships of benzodiazepines and their interactions with biological targets.

    Medicine: Research on this compound contributes to the development of new therapeutic agents for the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets in the central nervous system. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability, resulting in anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: A benzodiazepine with potent anticonvulsant and anxiolytic activities.

Uniqueness

Tert-butyl 3,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is unique due to its specific structural modifications, such as the presence of the tert-butyl group and the carboxylate moiety. These modifications can influence its pharmacokinetic properties, receptor binding affinity, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3,7-dimethyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-6-7-14-13(8-11)10-18(12(2)9-17-14)15(19)20-16(3,4)5/h6-8,12,17H,9-10H2,1-5H3

InChI Key

GXUWHJXXIAFHLK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.